25I-NBMD (hydrochloride), also known as NBMD-2C-I or Cimbi-29, is a synthetic compound belonging to the class of phenethylamine hallucinogens. It is a derivative of 2C-I, characterized by the addition of a methylenedioxy-benzyl group to the amine structure. This compound was first synthesized in 2006 by researchers at Purdue University led by David Nichols, and it has gained attention for its potent psychoactive effects, primarily through its action as a serotonin receptor agonist .
25I-NBMD is synthesized in laboratory settings and is not found naturally. Its production typically involves chemical reactions that modify existing phenethylamine structures to enhance their psychoactive properties. The compound has been identified in various forms, including hydrochloride salt, which is commonly used for research and analytical purposes .
25I-NBMD falls under the category of new psychoactive substances (NPS) and specifically within the subset of designer drugs known as NBOMe compounds. These substances are often associated with recreational use and have been implicated in numerous cases of severe intoxication and adverse health effects. Due to its structural similarities to other hallucinogens, 25I-NBMD exhibits significant activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes .
The synthesis of 25I-NBMD typically follows a multi-step process involving the modification of 2C-I. The general synthetic route includes:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as gas chromatography/mass spectrometry (GC/MS) are often employed to analyze the product and confirm its identity . The synthetic pathways are usually protected due to their proprietary nature, but general methodologies can be inferred from related compounds in the NBOMe series.
The molecular formula for 25I-NBMD is C₁₅H₁₈ClN₃O₂, with a molecular weight of approximately 299.77 g/mol. The structure features:
The compound's structure can be represented as follows:
This structural configuration contributes to its pharmacological activity, particularly its ability to interact with serotonin receptors in the brain .
25I-NBMD undergoes various chemical reactions typical for phenethylamines, including:
The reactions involving 25I-NBMD are often studied using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to track the formation of products and intermediates during synthesis and degradation processes .
25I-NBMD primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is known for mediating hallucinogenic effects. Upon binding:
Studies indicate that 25I-NBMD exhibits a binding affinity for the 5-HT2A receptor in the nanomolar range (0.5–1.6 nM), highlighting its potency compared to other hallucinogens .
Relevant analyses often involve assessing these properties through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
25I-NBMD has been utilized primarily in research settings to study:
Due to its potent effects and potential risks associated with use, research into 25I-NBMD continues to be critical for public health and safety assessments regarding new psychoactive substances .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3